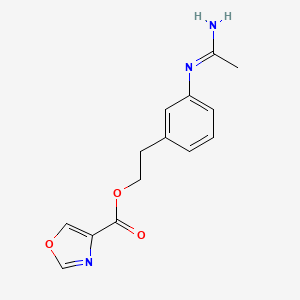
3-Acetimidamidophenethyl oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetimidamidophenethyl oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetimidamidophenethyl oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions . Another method involves the use of arylacetylenes and α-amino acids in the presence of copper nitrate and iodine .
Industrial Production Methods
Industrial production of oxazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed arylation and alkenylation of oxazoles are preferred methods due to their regio- and stereospecificity . The use of ionic liquids as solvents has also been explored to improve the sustainability of the synthesis process .
化学反応の分析
Types of Reactions
3-Acetimidamidophenethyl oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole-4-carboxylates using oxidizing agents.
Reduction: Reduction of the oxazole ring to form corresponding oxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions at the oxazole ring.
Common Reagents and Conditions
Oxidation: Copper nitrate and iodine are commonly used oxidizing agents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxazole-4-carboxylates.
Reduction: Oxazolines.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antiviral agent against human cytomegalovirus.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-Acetimidamidophenethyl oxazole-4-carboxylate involves its interaction with specific molecular targets. For instance, its antiviral activity against human cytomegalovirus is attributed to its ability to inhibit viral replication by targeting viral DNA polymerase . The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell wall synthesis .
類似化合物との比較
Similar Compounds
Macrooxazoles: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives with similar biological activities.
Oxazolines: Reduced forms of oxazoles with similar chemical properties.
Oxadiazoles: Five-membered heterocyclic compounds with two nitrogen atoms and one oxygen atom, known for their antimicrobial activities.
特性
分子式 |
C14H15N3O3 |
|---|---|
分子量 |
273.29 g/mol |
IUPAC名 |
2-[3-(1-aminoethylideneamino)phenyl]ethyl 1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15N3O3/c1-10(15)17-12-4-2-3-11(7-12)5-6-20-14(18)13-8-19-9-16-13/h2-4,7-9H,5-6H2,1H3,(H2,15,17) |
InChIキー |
VDEQKMHPYYMWNU-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC=CC(=C1)CCOC(=O)C2=COC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
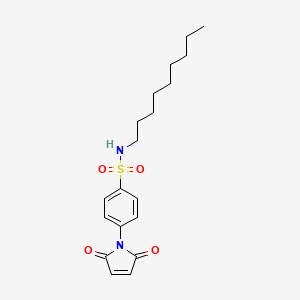

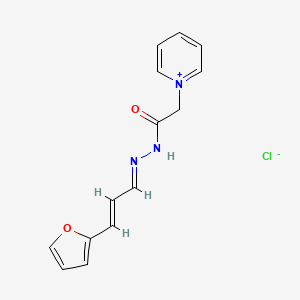

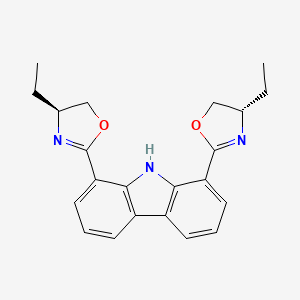
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)


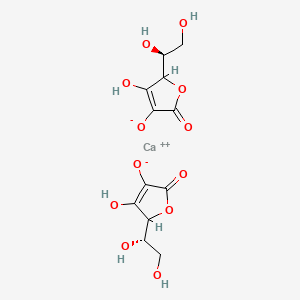
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)
![3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)

